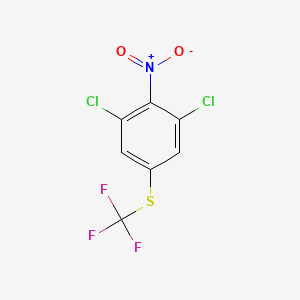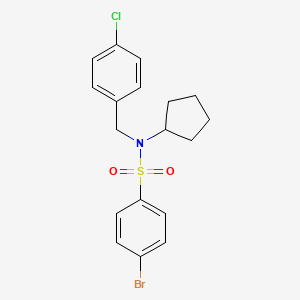
2-Butenoic acid, 3-(acetylamino)-4-(2,4,5-trifluorophenyl)-, methyl ester, (2Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is a synthetic organic compound with the molecular formula C13H12F3NO3 It is characterized by the presence of a trifluorophenyl group, an acetamido group, and a but-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate typically involves the reaction of methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out in a solvent like tetrahydrofuran (THF) and heated to reflux for several hours. After completion, the reaction mixture is quenched with hydrochloric acid and extracted with ethyl acetate. The organic phase is washed with sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as flash chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the but-2-enoate moiety to a single bond.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium complexes.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated butanoate derivatives.
Substitution: Formation of halogenated or nitrated trifluorophenyl derivatives.
Applications De Recherche Scientifique
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The trifluorophenyl group may enhance binding affinity and specificity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate: Similar structure but with a saturated butanoate moiety.
2,4,5-Trifluorophenylacetic acid: Contains the trifluorophenyl group but lacks the acetamido and but-2-enoate moieties.
Uniqueness
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is unique due to the combination of its trifluorophenyl group and the but-2-enoate moiety, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C13H12F3NO3 |
|---|---|
Poids moléculaire |
287.23 g/mol |
Nom IUPAC |
methyl (E)-3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate |
InChI |
InChI=1S/C13H12F3NO3/c1-7(18)17-9(5-13(19)20-2)3-8-4-11(15)12(16)6-10(8)14/h4-6H,3H2,1-2H3,(H,17,18)/b9-5+ |
Clé InChI |
IZFJPBWBAPIUAN-WEVVVXLNSA-N |
SMILES isomérique |
CC(=O)N/C(=C/C(=O)OC)/CC1=CC(=C(C=C1F)F)F |
SMILES canonique |
CC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate](/img/structure/B14045145.png)

![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)


![7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B14045190.png)



![1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine](/img/structure/B14045207.png)


